1,3,4,7,9-Pentachlorodibenzofuran
Overview
Description
1,3,4,7,9-Pentachlorodibenzofuran is a member of the polychlorinated dibenzofurans (PCDFs) family, which are organic compounds containing multiple chlorine atoms attached to a dibenzofuran moiety . These compounds are known for their persistence in the environment and potential toxic effects. This compound is particularly notable for its high degree of chlorination, which contributes to its stability and bioaccumulation potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of polychlorinated dibenzofurans, including 1,3,4,7,9-Pentachlorodibenzofuran, typically involves the chlorination of dibenzofuran under controlled conditions . This process can be carried out using chlorine gas or other chlorinating agents in the presence of a catalyst. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired degree of chlorination .
Industrial Production Methods
Industrial production of polychlorinated dibenzofurans is generally not deliberate but occurs as a by-product of various industrial processes involving chlorinated compounds . These processes include the manufacture of pesticides, paper bleaching, and waste incineration . The unintentional formation of these compounds is a significant environmental concern due to their persistence and toxicity .
Chemical Reactions Analysis
Types of Reactions
1,3,4,7,9-Pentachlorodibenzofuran can undergo several types of chemical reactions, including:
Substitution: Chlorine atoms in the compound can be substituted with other atoms or groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce less chlorinated compounds . Substitution reactions can yield a variety of products depending on the nucleophile employed .
Scientific Research Applications
1,3,4,7,9-Pentachlorodibenzofuran has several scientific research applications, including:
Environmental Chemistry: Studying its persistence, bioaccumulation, and degradation in various environmental matrices.
Analytical Chemistry: Developing methods for detecting and quantifying this compound in environmental and biological samples.
Industrial Processes: Understanding its formation as a by-product in industrial processes and developing strategies to minimize its production.
Mechanism of Action
1,3,4,7,9-Pentachlorodibenzofuran exerts its effects primarily through binding to the aryl hydrocarbon receptor (AhR) . This receptor is a ligand-activated transcription factor that regulates the expression of various genes involved in xenobiotic metabolism . Upon binding to AhR, this compound activates the transcription of genes encoding enzymes such as cytochrome P450s, which are involved in the metabolism of xenobiotics . This activation can lead to the production of reactive oxygen species and other toxic intermediates, contributing to its toxic effects .
Comparison with Similar Compounds
Similar Compounds
2,3,7,8-Tetrachlorodibenzofuran (TCDF): Known for its high toxicity and environmental persistence.
1,2,3,7,8-Pentachlorodibenzofuran (PeCDF): Similar in structure and toxicity to 1,3,4,7,9-Pentachlorodibenzofuran.
Hexachlorodibenzofurans (HxCDFs): Compounds with six chlorine atoms, also known for their persistence and toxicity.
Uniqueness
This compound is unique due to its specific pattern of chlorination, which influences its chemical properties and biological effects . Its high degree of chlorination contributes to its stability and resistance to degradation, making it a persistent environmental pollutant . Additionally, its specific binding affinity for the aryl hydrocarbon receptor distinguishes it from other polychlorinated dibenzofurans .
Properties
IUPAC Name |
1,3,4,7,9-pentachlorodibenzofuran | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H3Cl5O/c13-4-1-5(14)9-8(2-4)18-12-10(9)6(15)3-7(16)11(12)17/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFXPLABVZOBCCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1OC3=C2C(=CC(=C3Cl)Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H3Cl5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70220935 | |
Record name | 1,3,4,7,9-Pentachlorodibenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70220935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70648-20-3 | |
Record name | 1,3,4,7,9-Pentachlorodibenzofuran | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070648203 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3,4,7,9-Pentachlorodibenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70220935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3,4,7,9-PENTACHLORODIBENZOFURAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/676D3H3R9J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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